molecular formula C6H14ClNO2 B1590614 Methyl 5-aminopentanoate hydrochloride CAS No. 29840-56-0

Methyl 5-aminopentanoate hydrochloride

Cat. No. B1590614
CAS RN: 29840-56-0
M. Wt: 167.63 g/mol
InChI Key: FAKIZCQRTPAOSH-UHFFFAOYSA-N
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Patent
US07737161B2

Procedure details

5-Aminovaleric acid (7.35 g) is dissolved in methanol (50 ml), and thereto is added dropwise thionyl chloride (4.9 ml) under ice-cooling. The reaction solution is then warmed to room temperature and stirred for 17 hours. The reaction solution is concentrated under reduced pressure. The resulting residue is suspended in diethyl ether and the precipitates are collected by filtration to give methyl 5-aminovalerate hydrochloride (9.93 g).
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].S(Cl)([Cl:11])=O.[CH3:13]O>>[ClH:11].[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:13])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
7.35 g
Type
reactant
Smiles
NCCCCC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitates are collected by filtration

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.NCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.